molecular formula C11H15N B6246210 6-methyl-5,6,7,8-tetrahydronaphthalen-2-amine CAS No. 1780674-52-3

6-methyl-5,6,7,8-tetrahydronaphthalen-2-amine

Cat. No.: B6246210
CAS No.: 1780674-52-3
M. Wt: 161.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-5,6,7,8-tetrahydronaphthalen-2-amine is an organic compound with the molecular formula C11H15N. It is a derivative of tetrahydronaphthalene, featuring a methyl group at the 6th position and an amine group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5,6,7,8-tetrahydronaphthalen-2-amine typically involves the reduction of corresponding nitro or nitrile compounds. One common method is the catalytic hydrogenation of 6-methyl-5,6,7,8-tetrahydronaphthalen-2-nitrile using a palladium catalyst under hydrogen gas . Another approach involves the reduction of 6-methyl-5,6,7,8-tetrahydronaphthalen-2-nitro compound using iron powder and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalyst, reaction temperature, and pressure are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-methyl-5,6,7,8-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-methyl-5,6,7,8-tetrahydronaphthalen-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-methyl-5,6,7,8-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-tetrahydronaphthalen-2-amine: Lacks the methyl group at the 6th position.

    6-methyl-5,6,7,8-tetrahydronaphthalen-2-nitrile: Contains a nitrile group instead of an amine group.

    6-methyl-5,6,7,8-tetrahydronaphthalen-2-nitro: Contains a nitro group instead of an amine group.

Uniqueness

6-methyl-5,6,7,8-tetrahydronaphthalen-2-amine is unique due to the presence of both a methyl group and an amine group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a candidate for various research applications .

Properties

CAS No.

1780674-52-3

Molecular Formula

C11H15N

Molecular Weight

161.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.